Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
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Overview
Description
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C54H54Cl2P2Ru and its molecular weight is 936.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 936.212121 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that ruthenium complexes are often used as catalysts in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as C-H Activation . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, often a carbon-metal bond. This can lead to significant changes in the structure and properties of the target molecule .
Biochemical Pathways
The c-h activation process can potentially influence a wide range of biochemical pathways, depending on the specific target molecules involved .
Result of Action
The result of the compound’s action is the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . This can be applied to nitrogen-containing molecules such as N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the C-H Activation process . For instance, the reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol occurs at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific ligands attached to the ruthenium center .
Cellular Effects
Some ruthenium complexes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Dosage Effects in Animal Models
It is known that the effects of ruthenium complexes can vary with different dosages .
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the localization and accumulation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Subcellular Localization
It is known that ruthenium complexes can be directed to specific compartments or organelles depending on the specific ligands attached to the ruthenium center .
Properties
CAS No. |
944451-27-8 |
---|---|
Molecular Formula |
C54H54Cl2P2Ru |
Molecular Weight |
936.9 g/mol |
IUPAC Name |
chlororuthenium(1+);[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RDVYAXZMACLMGN-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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